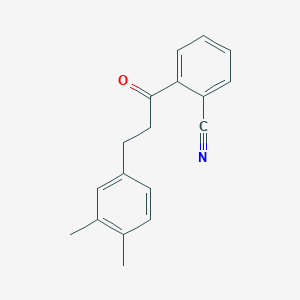

2'-Cyano-3-(3,4-dimethylphenyl)propiophenone

Vue d'ensemble

Description

2'-Cyano-3-(3,4-dimethylphenyl)propiophenone is a chemical compound that is part of a broader class of cyano-containing aromatic compounds. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The cyano group attached to the aromatic ring can act as a functional handle for further chemical transformations, making these molecules versatile intermediates in organic synthesis.

Synthesis Analysis

The synthesis of cyano-substituted aromatic compounds, such as 2'-Cyano-3-(3,4-dimethylphenyl)propiophenone, often involves palladium(II)-catalyzed transformations. For instance, a one-pot two-step synthesis of indenones, which are structurally related to the compound of interest, has been developed using 2-(2-arylethynylphenyl)acetonitriles with Ph2SO as the oxidant . Although the specific synthesis of 2'-Cyano-3-(3,4-dimethylphenyl)propiophenone is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of cyano-substituted aromatic compounds can be elucidated using various spectroscopic techniques. For example, 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Fourier Transform Infrared (FTIR) spectroscopy have been used to determine the structure of a related compound, 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The cyano group in aromatic compounds is reactive and can participate in various chemical reactions. The synthesis of 2-cyano-4'-methylbiphenyl, for example, involves the condensation of 2-chlorobenzonitrile with a Grignard reagent, indicating that cyano compounds can undergo reactions with organometallic reagents . Additionally, the electrochemical oxidation of cyano compounds can lead to the formation of new materials with interesting properties, such as photoluminescence .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyano-substituted aromatic compounds can be quite diverse. For instance, the electronic properties of these molecules can be studied using ultraviolet-visible absorption spectroscopy, and their electrochemical behavior can be analyzed through cyclic voltammetry . Thermal properties can be assessed using thermogravimetric analysis (TG-DTA), which provides information on the stability and decomposition patterns of the compounds . Furthermore, the presence of the cyano group can influence the antioxidant and anti-inflammatory activities of these molecules, as demonstrated by the evaluation of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates .

Applications De Recherche Scientifique

Chemical Structure and Environmental Fate

2'-Cyano-3-(3,4-dimethylphenyl)propiophenone does not directly appear in the scientific literature based on the results obtained. However, related compounds and their research applications provide valuable insights into the broader context of chemical research and environmental studies. For instance, studies on chlorophenols and alkylphenols highlight the significance of understanding the environmental fate of similar organic compounds. These studies review physical-chemical properties such as acid dissociation constants, aqueous solubility, vapor pressure, and bioconcentration factors to predict environmental partitioning and persistence (Shiu et al., 1994). Such research is crucial for assessing the impact of chemical pollutants on ecosystems and for developing strategies for their removal or management.

Antibacterial, Antifungal, and Antimycobacterial Properties

Research on cyanobacterial compounds has revealed a diverse source of compounds with antibacterial, antifungal, and antimycobacterial activities. These findings are significant for the development of new pharmaceuticals, especially in the face of increasing multidrug resistance. The review by Swain et al. (2017) discusses over a hundred cyanobacterial compounds, highlighting their potential in combating multidrug-resistant pathogens (Swain et al., 2017). This research demonstrates the importance of exploring natural sources for drug discovery, including the structural diversity and biological activities of compounds similar to 2'-Cyano-3-(3,4-dimethylphenyl)propiophenone.

Environmental and Health Impacts of Organic Pollutants

The presence of benzophenone-3, a common component in organic sunscreen products, in environmental waters and its potential endocrine-disrupting effects underscore the importance of studying the environmental and health impacts of organic pollutants. Kim and Choi (2014) conducted a review on the occurrence, toxicity, and ecological risks of benzophenone-3, emphasizing the need for further studies on its long-term exposure effects in aquatic ecosystems (Kim & Choi, 2014). Similar studies on compounds like 2'-Cyano-3-(3,4-dimethylphenyl)propiophenone could provide insights into their environmental behavior and impact, contributing to safer chemical management and regulatory practices.

Orientations Futures

The future directions for the use and study of 2’-Cyano-3-(3,4-dimethylphenyl)propiophenone are not specified in the search results. As this compound is offered for experimental and research use , it is likely that future directions will depend on the outcomes of ongoing and future research studies.

Propriétés

IUPAC Name |

2-[3-(3,4-dimethylphenyl)propanoyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-13-7-8-15(11-14(13)2)9-10-18(20)17-6-4-3-5-16(17)12-19/h3-8,11H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOWIAGMGHHCKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644829 | |

| Record name | 2-[3-(3,4-Dimethylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(3,4-Dimethylphenyl)propanoyl]benzonitrile | |

CAS RN |

898755-71-0 | |

| Record name | 2-[3-(3,4-Dimethylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

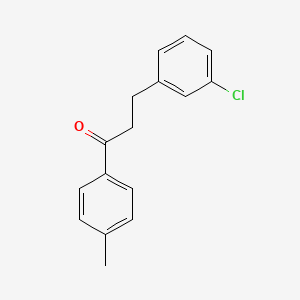

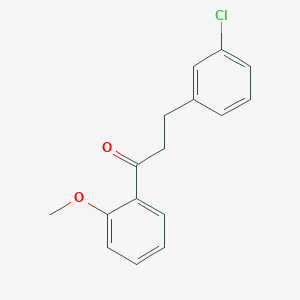

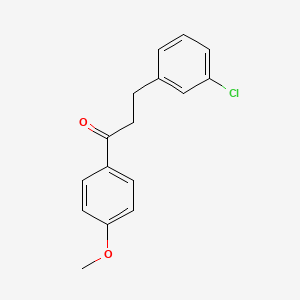

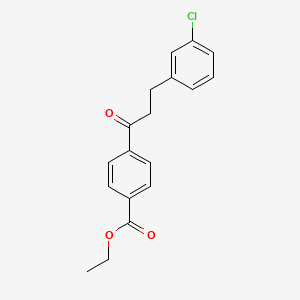

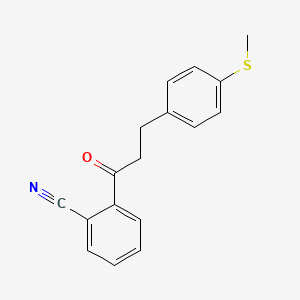

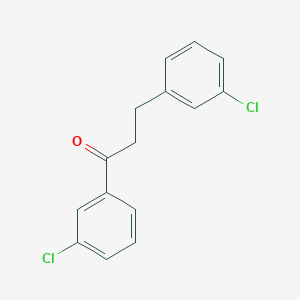

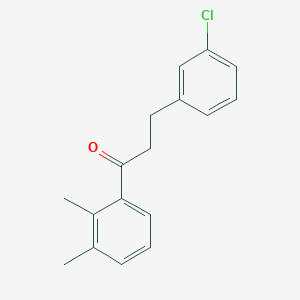

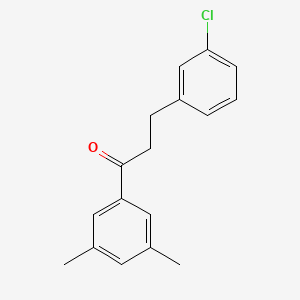

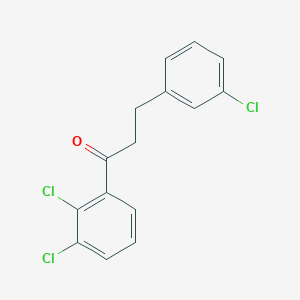

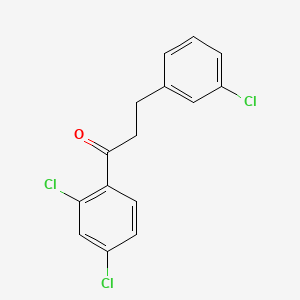

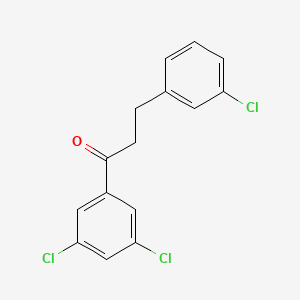

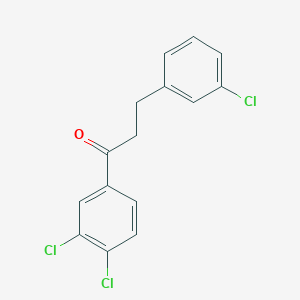

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.